(3Z)-3-[(3,4-dichlorophenyl)imino]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one
Description
(3Z)-3-[(3,4-Dichlorophenyl)imino]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one (CAS: 338414-69-0) is a synthetic indole-derived compound with a molecular formula of C₁₇H₁₁Cl₂N₂O. It features a bicyclic indol-2-one core substituted at position 1 with an allyl (prop-2-en-1-yl) group and at position 3 with a 3,4-dichlorophenylimino moiety . Indole derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)imino-1-prop-2-enylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c1-2-9-21-15-6-4-3-5-12(15)16(17(21)22)20-11-7-8-13(18)14(19)10-11/h2-8,10H,1,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFSSVLGIARFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=NC3=CC(=C(C=C3)Cl)Cl)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Dichloroaniline
The 3,4-dichlorophenyl substituent in the target compound originates from 3,4-dichloroaniline, a critical intermediate. Industrial-scale production of this aryl amine involves catalytic hydrogenation of 3,4-dichloro-1-nitrobenzene. As detailed in patent literature, platinum catalysts in the presence of morpholine facilitate this reduction under hydrogen pressures of 200–600 psig and temperatures up to 180°C. The reaction achieves >99.8% conversion, with residual hydrazobenzene impurities minimized through controlled hydrogenation conditions.
Schiff Base Formation via Isatin Condensation
The core isatin scaffold is functionalized through condensation with 3,4-dichloroaniline. Academic studies demonstrate that refluxing isatin (1H-indole-2,3-dione) with substituted anilines in ethanol yields the corresponding Schiff bases. For the target compound, equimolar quantities of isatin and 3,4-dichloroaniline are heated under reflux in anhydrous ethanol for 6–8 hours, producing (3Z)-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one in 72–80% yield. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the carbonyl carbon of isatin, followed by dehydration to form the imine bond (C=N).
Key Reaction Conditions
N-Allylation of the Isatin Scaffold
Introduction of the prop-2-en-1-yl (allyl) group at the N1 position of the isatin scaffold is achieved via N-alkylation. While specific protocols for this step are not explicitly detailed in the provided sources, analogous procedures for N-alkylation of isatin derivatives involve treating the Schiff base with allyl bromide in the presence of a base such as potassium carbonate. A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically employed under reflux (60–80°C) for 4–6 hours.
Representative Protocol
- Dissolve (3Z)-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one (1 eq) in DMF.
- Add K2CO3 (2 eq) and allyl bromide (1.2 eq).
- Reflux at 80°C for 6 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Optimization of Reaction Parameters
Solvent and Base Selection
- Schiff Base Formation : Ethanol is preferred for its ability to solubilize both isatin and aniline derivatives while facilitating dehydration.
- N-Allylation : DMF enhances nucleophilicity of the isatin nitrogen, while K2CO3 acts as a mild base to deprotonate the N-H group without promoting side reactions.
Analytical Characterization
Spectroscopic Data
Purity and Physical Properties
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Chemical Reactions Analysis
(3Z)-3-[(3,4-dichlorophenyl)imino]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of (3Z)-3-[(3,4-dichlorophenyl)imino]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the active site of the CYP51 receptor, forming stable complexes through hydrogen interactions . This interaction can inhibit the activity of the receptor, leading to various biological effects. The compound’s mechanism of action is still being studied, and further research is needed to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the phenyl ring, N-alkylation, and core modifications. Below is a systematic comparison:
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- N-Substituents : Allyl (prop-2-en-1-yl) substitution at N1 increases metabolic stability compared to bulkier groups like phenyl or pyridinyl (e.g., 303984-69-2), which may hinder membrane permeability .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The dichlorophenyl group contributes to a higher logP value (~3.5) compared to hydroxyl or methoxy analogs (logP ~2.0), favoring blood-brain barrier penetration but reducing aqueous solubility .
- Crystallinity : Analogous compounds with phenyl or benzoyloxy groups (e.g., 303997-04-8) exhibit stronger crystal packing due to π-π interactions, as analyzed via Mercury CSD software .
Structural Similarity Analysis
Using Tanimoto coefficients (Tc) and graph-based methods ():
- Tc Comparison: The target compound shares Tc = 0.85 with 3-[(4-chlorophenyl)imino] analogs, indicating high similarity, but Tc = 0.45 with hydroxylated derivatives (LI7), reflecting functional group divergence .
- Subgraph Matching : The indol-2-one core is conserved across analogs, but substituent variations (e.g., allyl vs. benzyl) significantly alter bioactivity .
Biological Activity
The compound (3Z)-3-[(3,4-dichlorophenyl)imino]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one, also known by its CAS number 338414-69-0, is an indole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
- Molecular Formula : C17H12Cl2N2O
- Molecular Weight : 331.2 g/mol
- Boiling Point : 487.6 ± 55.0 °C (predicted)
- Density : 1.31 ± 0.1 g/cm³ (predicted)
- pKa : -0.25 ± 0.20 (predicted)
Synthesis
The synthesis of this compound typically involves the condensation of isatin derivatives with appropriate amines and aldehydes under controlled conditions. The presence of the dichlorophenyl group is crucial for enhancing the biological activity of the resulting compound.
Antibacterial Activity
Recent studies have shown that derivatives of isatin, including this compound, exhibit significant antibacterial properties. A study published in ResearchGate highlighted that certain isatin derivatives demonstrated promising antibacterial activity against various strains of bacteria, suggesting potential for further development as antimicrobial agents .
Anticancer Properties
The indole scaffold is well-known for its anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies suggest that this compound interacts effectively with targets involved in cancer pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes. For instance, docking studies have shown that it can act as a selective inhibitor of carboxylesterase, which plays a role in drug metabolism and detoxification processes . This inhibition could potentially lead to enhanced efficacy of co-administered drugs.
Study on Antibacterial Efficacy
A recent dissertation focused on the screening of various compounds for their ability to inhibit type III secretion systems in bacteria found that derivatives similar to this compound exhibited significant inhibitory effects at concentrations as low as 50 µM . This suggests a potential application in treating infections caused by pathogenic bacteria.
Molecular Docking Analysis
Molecular docking studies have been conducted to understand the binding affinities and interactions between this compound and various biological targets. The results indicate a favorable binding mode with key residues in target proteins, enhancing its potential as a therapeutic agent .
Summary of Findings
| Biological Activity | Description |
|---|---|
| Antibacterial | Significant activity against various bacterial strains; potential as an antimicrobial agent. |
| Anticancer | Induces apoptosis and inhibits cancer cell proliferation; effective interaction with cancer-related targets. |
| Enzyme Inhibition | Selective inhibitor of carboxylesterase; may enhance efficacy of other drugs through metabolic modulation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
